molecular formula C6H3ClF2N2O2 B8805840 6-Chloro-3,4-difluoro-2-nitroaniline

6-Chloro-3,4-difluoro-2-nitroaniline

Cat. No. B8805840
M. Wt: 208.55 g/mol
InChI Key: XUJPRQRBMZGTCP-UHFFFAOYSA-N
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Patent
US07846959B2

Procedure details

A solution of 6-chloro-3,4-difluoro-2-nitroaniline (3.30 g, 15.8 mmol) in concentrated sulfuric acid (8.3 mL) was stirred at rt for 3 h and was then cooled to 0° C. A solution of sodium nitrite (1.3 g, 18.8 mmol) concentrated sulfuric acid (6.7 mL) was added slowly followed by phosphoric acid (85%, 15 mL) added drop wise. A dark brown precipitate formed, and the resulting slurry was stirred for 1 h at 0° C. A suspension of copper(I) oxide (2.4 g, 30 mmol) and sodium hypophosphite hydrate (5.6 g, 64 mmol) in water (6.7 mL) was then added slowly with the temperature remaining at 0° C. Substantial gas evolution was observed during the addition. When the reaction was complete, the mixture was diluted with water and ether. Celite was added to help adsorb insoluble solids. The mixture was filtered, and the filtrate was partitioned. The organic phase was dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (90% hexanes: 10% ethyl acetate) to provide the desired 5-chloro-1,2-difluoro-3-nitrobenzene (1.62 g, 8.4 mmol, 53% yield) as a yellow crystalline solid. 1H NMR (400 MHz, CDCl3): 7.88 (m, 1H), 7.53 (m, 1H); GCMS for C6H2ClF2NO2: 193 (M+).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5.6 g
Type
reactant
Reaction Step Five
Name
Quantity
6.7 mL
Type
solvent
Reaction Step Five
Quantity
2.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](N)=[C:6]([N+:9]([O-:11])=[O:10])[C:5]([F:12])=[C:4]([F:13])[CH:3]=1.N([O-])=O.[Na+].P(=O)(O)(O)O.O.[PH2]([O-])=O.[Na+]>S(=O)(=O)(O)O.O.CCOCC.[Cu-]=O>[Cl:1][C:2]1[CH:7]=[C:6]([N+:9]([O-:11])=[O:10])[C:5]([F:12])=[C:4]([F:13])[CH:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC1=CC(=C(C(=C1N)[N+](=O)[O-])F)F
Name
Quantity
8.3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
6.7 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
5.6 g
Type
reactant
Smiles
O.[PH2](=O)[O-].[Na+]
Name
Quantity
6.7 mL
Type
solvent
Smiles
O
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Cu-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting slurry was stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added drop wise
CUSTOM
Type
CUSTOM
Details
A dark brown precipitate formed
ADDITION
Type
ADDITION
Details
was then added slowly with the temperature
CUSTOM
Type
CUSTOM
Details
remaining at 0° C
ADDITION
Type
ADDITION
Details
Substantial gas evolution was observed during the addition
ADDITION
Type
ADDITION
Details
Celite was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (90% hexanes: 10% ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=C(C1)F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.4 mmol
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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